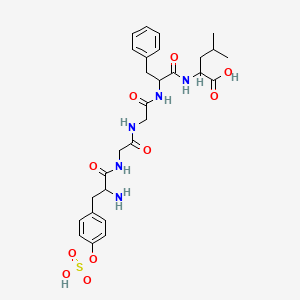

Leu-Enkephalin (sulfated) H-Tyr(SO3H)-Gly-Gly-Phe-Leu-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La Leu-enképhaline (sulfatée) H-Tyr(SO3H)-Gly-Gly-Phe-Leu-OH est un pentapeptide sulfaté qui appartient à la famille des enképhalines, des peptides opioïdes endogènes. Les enképhalines sont des peptides naturels qui jouent un rôle crucial dans la modulation de la douleur et des émotions en se liant aux récepteurs opioïdes du système nerveux. La Leu-enképhaline, en particulier, contient la séquence d'acides aminés tyrosine, glycine, glycine, phénylalanine et leucine, avec un groupe sulfate attaché au résidu tyrosine.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la Leu-enképhaline (sulfatée) implique généralement la synthèse peptidique en phase solide (SPPS), une méthode largement utilisée pour la production de peptides. Le processus commence par la fixation de l'acide aminé C-terminal (leucine) à une résine solide. Les acides aminés suivants sont ajoutés séquentiellement par une série d'étapes de couplage et de déprotection. La sulfatation du résidu tyrosine est obtenue en introduisant un réactif sulfatant, tel que le complexe trioxyde de soufre-pyridine, pendant la synthèse .

Méthodes de production industrielle

La production industrielle de la Leu-enképhaline (sulfatée) suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont utilisés pour rationaliser le processus, assurant un rendement et une pureté élevés. Le produit final est purifié par chromatographie liquide haute performance (HPLC) et caractérisé par spectrométrie de masse et spectroscopie de résonance magnétique nucléaire (RMN) .

Analyse Des Réactions Chimiques

Types de réactions

La Leu-enképhaline (sulfatée) subit diverses réactions chimiques, notamment :

Oxydation : Le résidu méthionine des enképhalines peut être oxydé en méthionine sulfoxyde.

Réduction : Les ponts disulfures, s'ils sont présents, peuvent être réduits en thiols libres.

Substitution : Le groupe sulfate sur le résidu tyrosine peut être substitué par d'autres groupes fonctionnels dans des conditions spécifiques.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène ou autres agents oxydants.

Réduction : Dithiothréitol (DTT) ou tris(2-carboxyethyl)phosphine (TCEP).

Substitution : Divers nucléophiles peuvent être utilisés pour substituer le groupe sulfate.

Principaux produits formés

Oxydation : Dérivés de la méthionine sulfoxyde.

Réduction : Peptides contenant des thiols libres.

Substitution : Peptides avec des résidus tyrosine modifiés.

Applications de la recherche scientifique

La Leu-enképhaline (sulfatée) a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et la modification des peptides.

Biologie : Étudié pour son rôle dans la neurotransmission et la modulation de la douleur.

Médecine : Exploré comme agent thérapeutique potentiel pour la gestion de la douleur et les troubles neurologiques.

Industrie : Utilisé dans le développement de médicaments et d'outils de diagnostic à base de peptides.

Mécanisme d'action

La Leu-enképhaline (sulfatée) exerce ses effets en se liant aux récepteurs opioïdes, principalement les récepteurs delta et mu, dans les systèmes nerveux central et périphérique. Cette liaison inhibe la libération de neurotransmetteurs, ce qui entraîne une réduction de la perception de la douleur et une modulation des réponses émotionnelles. Le groupe sulfate améliore la stabilité et la biodisponibilité du peptide, permettant une interaction plus efficace avec les récepteurs .

Applications De Recherche Scientifique

Leu-Enkephalin (sulfated) has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Investigated for its role in neurotransmission and pain modulation.

Medicine: Explored as a potential therapeutic agent for pain management and neurological disorders.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mécanisme D'action

Leu-Enkephalin (sulfated) exerts its effects by binding to opioid receptors, primarily the delta and mu receptors, in the central and peripheral nervous systems. This binding inhibits the release of neurotransmitters, leading to reduced pain perception and modulation of emotional responses. The sulfate group enhances the peptide’s stability and bioavailability, allowing for more effective interaction with the receptors .

Comparaison Avec Des Composés Similaires

Composés similaires

Met-enképhaline : Un autre peptide enképhaline avec une méthionine au lieu d'une leucine à la terminaison C.

Dynorphine : Un peptide opioïde plus grand qui contient la séquence Leu-enképhaline.

Bêta-endorphine : Un peptide plus long dérivé de la pro-opiomélanocortine (POMC) qui comprend la séquence Met-enképhaline.

Singularité

La Leu-enképhaline (sulfatée) est unique en raison de la présence du groupe sulfate sur le résidu tyrosine, qui améliore sa stabilité et sa biodisponibilité par rapport aux enképhalines non sulfatées. Cette modification permet une interaction plus efficace avec les récepteurs opioïdes et des propriétés thérapeutiques potentiellement améliorées .

Propriétés

IUPAC Name |

2-[[2-[[2-[[2-[[2-amino-3-(4-sulfooxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37N5O10S/c1-17(2)12-23(28(38)39)33-27(37)22(14-18-6-4-3-5-7-18)32-25(35)16-30-24(34)15-31-26(36)21(29)13-19-8-10-20(11-9-19)43-44(40,41)42/h3-11,17,21-23H,12-16,29H2,1-2H3,(H,30,34)(H,31,36)(H,32,35)(H,33,37)(H,38,39)(H,40,41,42) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMLDZIPRMZWLPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)OS(=O)(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37N5O10S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

635.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,4-Dimethylphenyl)[(1,3,5-trimethylpyrazol-4-yl)methyl]amine](/img/structure/B12109976.png)